REACTION_CXSMILES
|
C(O)(=O)CC(O)=O.[NH2:8][C:9]1[C:14]2[C:15]([C:18]3[CH:23]=[CH:22][C:21]([NH:24][C:25]([NH:27][C:28]4[CH:33]=[CH:32][CH:31]=[C:30]([F:34])[CH:29]=4)=[O:26])=[CH:20][CH:19]=3)=[CH:16][S:17][C:13]=2[C:12]([C:35]2[CH:36]=[N:37][N:38]([CH2:40][CH2:41][OH:42])[CH:39]=2)=[CH:11][N:10]=1.O>O1CCCC1>[NH2:8][C:9]1[C:14]2[C:15]([C:18]3[CH:19]=[CH:20][C:21]([NH:24][C:25]([NH:27][C:28]4[CH:33]=[CH:32][CH:31]=[C:30]([F:34])[CH:29]=4)=[O:26])=[CH:22][CH:23]=3)=[CH:16][S:17][C:13]=2[C:12]([C:35]2[CH:36]=[N:37][N:38]([CH2:40][CH2:41][OH:42])[CH:39]=2)=[CH:11][N:10]=1 |f:0.1|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
N-(4-{4-amino-7-[1-(2-hydroxyethyl)-1H-pyrazol-4-yl]thieno[3,2-c]pyridin-3-yl}phenyl)-N′-(3-fluorophenyl)urea malonate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CC(=O)O)(=O)O.NC1=NC=C(C2=C1C(=CS2)C2=CC=C(C=C2)NC(=O)NC2=CC(=CC=C2)F)C=2C=NN(C2)CCO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
There is further provided a process
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=NC=C(C2=C1C(=CS2)C2=CC=C(C=C2)NC(=O)NC2=CC(=CC=C2)F)C=2C=NN(C2)CCO
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |